molecular formula C8H15ClO3S B13650651 4-Ethoxycyclohexane-1-sulfonyl chloride

4-Ethoxycyclohexane-1-sulfonyl chloride

Cat. No.: B13650651
M. Wt: 226.72 g/mol
InChI Key: TYJLJPOEFUEDGL-UHFFFAOYSA-N
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Description

4-Ethoxycyclohexane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cyclohexane ring. The ethoxy group (-OCH2CH3) is attached to the cyclohexane ring, making this compound unique in its structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxycyclohexane-1-sulfonyl chloride can be synthesized through various methods. One common method involves the chlorosulfonation of 4-ethoxycyclohexane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Another method involves the oxidation of thiol derivatives using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride. This method is advantageous due to its high yield and environmentally benign nature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are designed to maximize yield and minimize waste. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-ethoxycyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify proteins and enzymes by reacting with amino groups, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxycyclohexane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which enhances its reactivity and solubility compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes .

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

4-ethoxycyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-2-12-7-3-5-8(6-4-7)13(9,10)11/h7-8H,2-6H2,1H3

InChI Key

TYJLJPOEFUEDGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCC(CC1)S(=O)(=O)Cl

Origin of Product

United States

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